molecular formula C15H17NO3 B13859387 1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid

1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid

Cat. No.: B13859387
M. Wt: 259.30 g/mol
InChI Key: HIXYWAYKGCXREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid is an organic compound with a unique structure that combines a pyrrole ring with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid typically involves the reaction of 2-methoxybenzyl chloride with 2,5-dimethylpyrrole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrrole compounds.

Scientific Research Applications

1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2,5-Dimethylpyrrole-3-carboxylic acid: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    1-[(2-Hydroxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and interactions.

Uniqueness: 1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-10-8-13(15(17)18)11(2)16(10)9-12-6-4-5-7-14(12)19-3/h4-8H,9H2,1-3H3,(H,17,18)

InChI Key

HIXYWAYKGCXREQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2OC)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.